molecular formula C13H21NO4 B112424 1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid CAS No. 289914-86-9

1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Cat. No. B112424
M. Wt: 255.31 g/mol
InChI Key: QHRVAAFYUFUMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s often used in the protection of amines, particularly in the field of peptide synthesis . The compound you’re asking about seems to be a cyclohexene derivative with a Boc-protected amino group and a carboxylic acid group.


Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Crystallographic Characterization

The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid, including Boc-protected versions, have been determined to understand their conformational behavior. These structures often adopt a perfect chair conformation for the cyclohexane ring, with the amino group typically occupying an axial position. This information is crucial for designing peptides and peptidomimetics with desired structural properties (Valle et al., 1988).

Synthesis of β-Amino Acids

Research on the synthesis of enantiomerically pure β-amino acids from cyclohexane derivatives has shown efficient methods to obtain these important building blocks for helical β-peptides. The N-BOC-protected derivatives are particularly relevant for facilitating the synthesis of peptides with specific conformational constraints (Berkessel et al., 2002).

Enantiopure Pyrrolizidinone Amino Acid Synthesis

The synthesis of enantiopure pyrrolizidinone amino acids, utilizing Boc-protected intermediates, has been explored for their potential as conformationally rigid dipeptide surrogates. This research is instrumental in examining the conformation-activity relationships of biologically active peptides, offering insights into the structural requisites for biological activity (Dietrich & Lubell, 2003).

Development of Triazole-based Scaffolds

Innovations in synthesizing triazole amino acids for peptidomimetic frameworks have utilized Boc-protected intermediates to navigate the challenges posed by potential rearrangements during chemical reactions. This work underpins the development of compounds with significant biological activities, including inhibitors with specific target interactions (Ferrini et al., 2015).

Future Directions

The use of Boc-protected amines continues to be an important area of research, particularly in the field of peptide synthesis . The development of new methods for the protection and deprotection of amines could have significant implications for the synthesis of complex biological molecules.

properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVAAFYUFUMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-amchec-OH

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